2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

NMR spectroscopy Structural confirmation Regioisomer identification

This 2,5-dimethyl-substituted triazolopyrimidine-7(4H)-one is the essential pharmacophore validated in anti-epileptic drug discovery (GABAA receptor docking). Unlike regioisomeric variants, the specific 2,5-methyl and 7-carbonyl pattern ensures correct hydrogen-bonding topology. Ideal for building tunable fluorescent probe libraries and conducting reproducible SAR studies. ≥97% batch purity eliminates confounding impurity effects. With archived GC-MS and NMR spectra, it doubles as an in-house reference standard for method development. Procure this specific building block to avoid synthetic failure and assay invalidation.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 51596-06-6
Cat. No. B1349246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS51596-06-6
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=NC(=NN12)C
InChIInChI=1S/C7H8N4O/c1-4-3-6(12)9-7-8-5(2)10-11(4)7/h3H,1-2H3,(H,8,9,10,12)
InChIKeyYWRSMJNEKTYUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 51596-06-6): Core Scaffold Procurement Guide


2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (C₇H₈N₄O, MW 164.16) is a heterocyclic small molecule belonging to the triazolopyrimidine class . It features a fused 1,2,4-triazole/pyrimidine bicycle with methyl substituents at the 2- and 5-positions and a carbonyl at the 7-position. This specific substitution pattern defines its chemical reactivity and biological recognition potential, making it a non-interchangeable building block for medicinal chemistry and fluorescent probe development . The compound is available as a research-grade chemical from multiple suppliers, typically at ≥97% purity .

Why Generic Substitution of 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Fails in Research and Development


Triazolopyrimidine isomers and analogs with different substitution patterns or regioisomerism exhibit distinct physicochemical, spectroscopic, and biological properties . The 2,5-dimethyl arrangement is one of several possible methylation patterns; swapping to the 5,7-dimethyl regioisomer or replacing the 7-carbonyl with an amine or thiol group alters hydrogen-bonding capacity, tautomeric equilibrium, and target binding . In anti-epileptic drug discovery, the pyrimidine-7(4H)-one motif has been explicitly identified as the necessary 'active core'—compounds lacking this feature lose activity . Thus, generic substitution without rigorous head-to-head validation introduces unacceptable risk of synthetic failure, assay invalidation, or loss of pharmacological activity.

Quantitative Differentiation Evidence for 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Against Closest Analogs


¹H NMR Chemical Shift Differentiation vs. 5,7-Dimethyl Regioisomer

The 2,5-dimethyl substitution pattern produces a distinct ¹H NMR signature compared to the 5,7-dimethyl regioisomer. In DMSO-d₆, 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibits a characteristic aromatic proton signal at δ ~6.5 ppm (C-6H), while the 5,7-dimethyl analog shows its aromatic proton at a different chemical shift due to the altered electronic environment . This spectral difference enables unambiguous identity confirmation in procurement quality control.

NMR spectroscopy Structural confirmation Regioisomer identification

Predicted Boiling Point Difference vs. Unsubstituted Parent Scaffold

The presence of two methyl groups on the triazolopyrimidine core elevates the predicted normal boiling point by approximately 50 °C compared to the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, consistent with increased molecular weight and enhanced van der Waals interactions . This difference guides the selection of purification techniques (e.g., distillation vs. recrystallization) when scaling up synthesis.

Physicochemical properties Purification strategy Formulation development

Vendor Purity Benchmarking: 97% Minimum vs. Market Alternatives

Reliable commercial sources supply 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one at a documented purity of ≥97% (HPLC), suitable for direct use as a research intermediate without additional purification . In contrast, some closely related triazolopyrimidine analogs are frequently offered only at 95% purity or are listed as 'technical grade' without assay certification , introducing the risk of unidentified impurities that interfere with biological assays.

Chemical procurement Purity specification Vendor qualification

Anti-Epileptic Pharmacophore Specificity: 7(4H)-One Core Requirement

In a systematic SAR study of 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine derivatives for anti-epileptic activity using a 4-aminopyridine-induced hyperexcitability model in primary neocortical neurons, the pyrimidine-7(4H)-one motif was identified as the essential pharmacophoric element . Compounds bearing the 7(4H)-one core exhibited remarkable anti-epileptic activity, whereas structurally matched 2,5-disubstituted amine derivatives (lacking the carbonyl) showed reduced or no activity. Molecular docking confirmed that the 7(4H)-one carbonyl engages in critical hydrogen-bonding interactions within the GABAA receptor binding site.

Anti-epileptic drug discovery Structure-activity relationship GABA receptor modulation

Fluorescent Scaffold Identification: 2,5-Dimethyl Derivative as Optical Probe Precursor

Recent computational and experimental screening identified [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one as a novel fluorescent fragment with underexplored photophysical properties . Among 19 synthesized derivatives, the 2,5-dimethyl substitution pattern was explicitly employed as the core scaffold for further structural diversification to tune emission wavelengths and quantum yields. This fragment exhibits excitation-dependent fluorescence, making it a candidate for ratiometric sensing applications.

Fluorescent probe development Photophysics Bioimaging

GC-MS Spectral Library Entry: Definitive Identification for Trace Analysis

The compound has been characterized by two independent GC-MS spectra archived in the SpectraBase spectral database, providing verified electron ionization (EI) mass spectral fingerprints . This dual-source spectral library entry is uncommon for specialty triazolopyrimidine intermediates and enables definitive identification in complex mixtures via library matching algorithms (e.g., NIST MS Search). Many close analogs lack curated GC-MS data, requiring custom reference standard development.

Analytical chemistry GC-MS Spectral library Trace detection

Validated Application Scenarios for 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in Research and Industrial Settings


Central Nervous System (CNS) Drug Discovery: GABAA Receptor-Targeted Anti-Epileptic Lead Optimization

The 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold is directly validated as the core pharmacophore for anti-epileptic activity through in vitro hyperexcitability models and GABAA receptor docking studies . Medicinal chemistry teams should procure this compound as the starting intermediate for synthesizing 2,5-disubstituted derivatives, ensuring the essential 7(4H)-one motif is retained. Batch-to-batch purity of ≥97% supports reproducible SAR exploration without confounding impurity effects.

Fluorescent Probe Engineering: Core Scaffold for Ratiometric and Bioimaging Sensors

Recent photophysical studies have established [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one as a novel fluorescent fragment . The 2,5-dimethyl derivative serves as the foundational building block for synthesizing a library of fluorescent probes with tunable emission properties. Its excitation-dependent fluorescence behavior makes it suitable for developing ratiometric sensors for cellular imaging applications. Researchers should source this specific compound to ensure compatibility with published synthetic protocols.

Organic Synthesis: Key Intermediate for Triazolopyrimidine Library Generation

The compound's defined substitution pattern and reactive carbonyl group position it as a versatile synthetic intermediate for generating diverse libraries of triazolopyrimidine derivatives . The 2- and 5-methyl groups provide steric and electronic tuning while the 7-carbonyl serves as a handle for further functionalization (e.g., chlorination, amination). Its higher predicted boiling point (~250 °C) informs purification scale-up strategies favoring recrystallization.

Analytical Reference Standard: Method Development and Impurity Profiling via GC-MS

With two authenticated GC-MS spectra and one NMR spectrum archived in SpectraBase , this compound can serve as a cost-effective in-house reference standard for developing chromatographic methods, verifying synthetic intermediate identity, and profiling impurities in pharmaceutical development. The availability of spectral library data reduces the need for custom synthesis of deuterated or isotopically labeled internal standards.

Quote Request

Request a Quote for 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.